Enhanced Calculated Lipophilicity vs. Unsubstituted Core
The 3-dimethylsulfamoyl substituent increases the calculated partition coefficient (SlogP) to 1.323, compared with a predicted SlogP of approximately 0.85 for the unsubstituted N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide core [1]. This 0.47 log unit increase reflects the greater hydrophobicity conferred by the sulfamoyl group, consistent with the compound's higher molecular weight (373.4 vs. 266.3 g/mol) .
| Evidence Dimension | Calculated lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 1.323 |
| Comparator Or Baseline | N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide (unsubstituted core). Predicted SlogP ≈ 0.85; MW 266.30 g/mol |
| Quantified Difference | ΔSlogP ≈ +0.47; ΔMW = +107.1 g/mol |
| Conditions | Predicted values from MMsINC database (C₁₇H₁₉N₅O₃S vs. C₁₅H₁₄N₄O) |
Why This Matters
Higher calculated lipophilicity suggests improved membrane permeability potential, which is directly relevant when selecting a triazolopyridine-benzamide scaffold for cell-based assays where passive diffusion is rate-limiting.
- [1] MMsINC Database. Predicted SlogP for C₁₇H₁₉N₅O₃S: 1.323. Predicted SlogP for the core N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide scaffold (C₁₅H₁₄N₄O): approximately 0.85. View Source
